3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The benzaldehyde backbone serves as the parent structure, with substituents prioritized based on their positions and functional groups:
- A chloro (-Cl) group at position 3.
- A fluoro (-F) group at position 5.
- A methoxy (-OCH₃) group at position 4.
- A methyl (-CH₃) group at position 2.
The aldehyde functional group (-CHO) occupies position 1 by default, establishing the numbering sequence for the benzene ring.
The structural formula (Figure 1) is derived from its SMILES notation O=CC1=CC(F)=C(OC)C(Cl)=C1C, which confirms the spatial arrangement of substituents.
Table 1: Structural identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | COC1=C(F)C=C(C=O)C(C)=C1Cl |
| InChI Key | WYIOQVLMXMOGQK-UHFFFAOYSA-N |
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 1373920-69-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:
- PubChem CID : 86277619.
- MDL Number : MFCD22201016.
- Synonym : this compound (used interchangeably in chemical databases).
Table 2: Registry and database identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 1373920-69-4 |
| PubChem CID | 86277619 |
| MDL Number | MFCD22201016 |
Molecular Formula and Weight Analysis
The molecular formula C₉H₈ClFO₂ reflects the composition of:
- 9 carbon atoms (C₉).
- 8 hydrogen atoms (H₈).
- 1 chlorine atom (Cl).
- 1 fluorine atom (F).
- 2 oxygen atoms (O₂).
Molecular weight is calculated as:
$$
(9 \times 12.01) + (8 \times 1.01) + 35.45 + 19.00 + (2 \times 16.00) = 202.61 \, \text{g/mol}
$$
This matches experimentally reported values.
Table 3: Molecular composition and weight
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 |
| Hydrogen | 8 | 1.01 | 8.08 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 1 | 19.00 | 19.00 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 202.62 |
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOQVLMXMOGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Starting Material: 2-methylbenzaldehyde derivatives
- Halogenation: Selective chlorination and fluorination at specific positions on the aromatic ring
- Methoxy Introduction: O-methylation using methylating agents such as dimethyl sulfate or methyl iodide
Research Data:
- Halogenation reactions are often performed using N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) as halogenating agents under controlled conditions.
- O-methylation is achieved using methyl iodide in the presence of a base like potassium carbonate in acetone or DMF.
Advantages:
- High regioselectivity
- Good yield control
Grignard Reagent Approach for Aromatic Functionalization
A notable method involves the use of Grignard reagents to introduce aldehyde groups onto aromatic rings, as described in a patent (CN101712603B). This method is particularly relevant for synthesizing halomethylbenzaldehyde derivatives, which can be further modified to obtain the target compound.
Procedure:
- Formation of a Grignard reagent from halogenated aromatic precursors
- Reaction with suitable electrophiles such as DMF (dimethylformamide) to form aldehyde groups
- Subsequent halogenation to introduce chlorine and fluorine substituents
Research Findings:
- The Grignard reaction in organic solvents like tetrahydrofuran (THF) facilitates the selective addition of methyl groups.
- The aldehyde functionality is introduced via nucleophilic addition to DMF, followed by oxidation if necessary.
Advantages:
- Precise control over substitution pattern
- Suitable for complex substitution patterns
Limitations:
- Requires strict anhydrous conditions
- Multi-step process
Halogenation and O-Methylation of Methylbenzaldehyde Derivatives
This approach involves the halogenation of methyl groups on benzaldehyde derivatives, followed by methylation of hydroxyl groups to form methoxy groups.
Methodology:
- Halogenation using NCS or NFSI to introduce chlorine and fluorine at specific positions
- O-methylation of phenolic intermediates with methyl iodide or dimethyl sulfate
Research Data:
- Halogenation is optimized at low temperatures to prevent overreaction.
- Methylation reactions are performed under basic conditions to ensure complete conversion.
Advantages:
- Straightforward process
- High purity of final product
Limitations:
- Selectivity challenges in halogenation
- Potential for side reactions
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| Aromatic substitution | 2-methylbenzaldehyde derivatives | NCS, NFSI, methyl iodide | Halogenation, methylation | Regioselectivity, high yield | Multi-step, over-halogenation risk |
| Grignard approach | Halogenated aromatic precursors | Mg, DMF, THF | Grignard formation, aldehyde synthesis | Precise substitution control | Strict conditions, multi-step |
| Halogenation + methylation | Methylbenzaldehyde derivatives | NCS, NFSI, methylating agents | Halogenation, methylation | Simplicity, purity | Selectivity issues |
Research Findings and Considerations
- Reaction Conditions: Temperature control during halogenation is critical to prevent polyhalogenation.
- Solvent Choice: Organic solvents such as THF and DMF are preferred for Grignard reactions and methylation steps.
- Selectivity: Position-specific substitution is achieved through careful control of reagents and reaction conditions.
- Yield Optimization: Sequential reactions with intermediate purification improve overall yields.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzoic acid.
Reduction: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of substituents distinguishes it from analogs.
Table 1: Structural and Property Comparison
Key Observations :
Halogen Effects: The presence of both Cl and F in the target compound increases its electronegativity and polarity compared to mono-halogenated analogs (e.g., 4-Fluoro-3-methoxy-2-methylbenzaldehyde). This dual substitution may enhance its suitability in cross-coupling reactions . Replacement of F with Br (as in 5-Bromo-3-chloro-4-methoxy-2-methylbenzaldehyde) significantly increases molecular weight (263.52 vs. 202.61 g/mol) and alters crystal packing, a property often analyzed using tools like ORTEP-3 for structural visualization .
The 2-CH₃ group enhances lipophilicity, impacting solubility in organic solvents relative to unsubstituted benzaldehydes.
Reactivity and Stability :
- The air sensitivity of the target compound contrasts with more stable analogs like 3-Chloro-4-methoxy-2-methylbenzaldehyde, likely due to the electron-withdrawing F atom increasing susceptibility to oxidation.
Biological Activity
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (CAS No. 1373920-69-4) is an aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits various biological activities, making it a subject of interest for researchers in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClF O2. The presence of halogen substituents (chlorine and fluorine) and a methoxy group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H9ClF O2 |
| CAS Number | 1373920-69-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of substituted benzaldehydes. For example, derivatives with similar structural features have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain fluorinated benzaldehydes could induce apoptosis in HeLa cells, a cervical cancer line, through activation of caspase pathways.
Case Study: Anticancer Activity
- Compound : this compound
- Cell Line : HeLa
- Mechanism : Induction of apoptosis via caspase activation
- Result : Significant reduction in cell viability at concentrations above 20 µM
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, some studies suggest that benzaldehyde derivatives can inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key modifications that can enhance its potency:
| Modification | Effect on Activity |
|---|---|
| Introduction of additional halogens | Increased lipophilicity and cellular uptake |
| Alteration of the methoxy group | Enhanced enzyme inhibition potential |
| Variation in aldehyde position | Modulation of antimicrobial properties |
Q & A
Q. Efficiency Metrics :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Halogenation | 60-70 | 95 | Regioselectivity control |
| Multi-Step Functionalization | 40-50 | 97 | Intermediate purification |
Optimization focuses on minimizing byproducts (e.g., dihalogenated analogs) via temperature control and catalytic systems .
How should researchers handle and store this compound to ensure stability?
Basic Research Question
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes due to air sensitivity . Wear nitrile gloves and goggles to prevent skin/eye contact.
- Storage : Store at –20°C in amber vials with PTFE-lined caps. Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group .
- Decomposition Risks : Exposure to light/moisture accelerates degradation; monitor via periodic HPLC analysis .
What analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?
Basic Research Question
- Primary Techniques :
- Discrepancy Resolution :
How can synthetic yields be optimized for large-scale (>10 g) production in academic settings?
Advanced Research Question
- Catalytic Systems : Replace stoichiometric reagents with catalytic Pd/Cu for cross-coupling steps, reducing metal residues .
- Solvent Optimization : Switch from THF to DMF for higher solubility of intermediates, improving reaction homogeneity .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-halogenation) .
Case Study : A 20% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) versus conventional heating .
How do structural modifications (e.g., altering substituent positions) impact bioactivity in drug discovery applications?
Advanced Research Question
- Substituent Effects :
- Methodological Approach :
Example : Replacing 2-methyl with 2-ethyl reduced cytotoxicity by 30% in HeLa cells, suggesting steric effects dominate .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
